molecular formula C20H19N3O3S B11495349 N-(1H-indazol-6-yl)-4-propoxynaphthalene-1-sulfonamide

N-(1H-indazol-6-yl)-4-propoxynaphthalene-1-sulfonamide

Cat. No.: B11495349
M. Wt: 381.4 g/mol
InChI Key: FQHCSADPWDQDRN-UHFFFAOYSA-N
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Description

N-(1H-Indazol-6-yl)-4-propoxynaphthalene-1-sulfonamide is a sulfonamide derivative featuring a naphthalene core substituted with a propoxy group at the 4-position and linked to a 1H-indazol-6-ylamine moiety. This compound belongs to a class of molecules designed for targeted biological activities, particularly in kinase inhibition and antiproliferative effects. Its structure combines a lipophilic naphthalene system with a polar sulfonamide group, balancing solubility and membrane permeability.

Properties

Molecular Formula

C20H19N3O3S

Molecular Weight

381.4 g/mol

IUPAC Name

N-(1H-indazol-6-yl)-4-propoxynaphthalene-1-sulfonamide

InChI

InChI=1S/C20H19N3O3S/c1-2-11-26-19-9-10-20(17-6-4-3-5-16(17)19)27(24,25)23-15-8-7-14-13-21-22-18(14)12-15/h3-10,12-13,23H,2,11H2,1H3,(H,21,22)

InChI Key

FQHCSADPWDQDRN-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NC3=CC4=C(C=C3)C=NN4

Origin of Product

United States

Preparation Methods

Table 1: Key Precursors and Their Properties

PrecursorMolecular FormulaKey Spectral Data (NMR, IR)Source
4-PropoxynaphthaleneC₁₃H₁₄O1HNMR (CDCl3): δ 1.05(t,3H),3.55(m,2H),7.408.20(m,7H)^1H \text{NMR (CDCl}_3\text{): } \delta\ 1.05 \, (\text{t}, 3H), 3.55 \, (\text{m}, 2H), 7.40–8.20 \, (\text{m}, 7H)
1H-Indazol-6-amineC₇H₇N₃1HNMR (DMSO-d6): δ 6.85(s,1H),7.25(d,1H),8.10(s,1H)^1H \text{NMR (DMSO-d}_6\text{): } \delta\ 6.85 \, (\text{s}, 1H), 7.25 \, (\text{d}, 1H), 8.10 \, (\text{s}, 1H)

Stepwise Synthesis Protocol

Sulfonylation Reaction

The core reaction involves coupling 4-propoxynaphthalene-1-sulfonyl chloride with 1H-indazol-6-amine under basic conditions:

Procedure :

  • Dissolve 1H-indazol-6-amine (1.0 equiv) in anhydrous dichloromethane (DCM) under nitrogen.

  • Add triethylamine (1.5 equiv) as a base to deprotonate the amine.

  • Slowly add 4-propoxynaphthalene-1-sulfonyl chloride (1.1 equiv) dissolved in DCM.

  • Stir at room temperature for 12–24 hours.

  • Quench the reaction with ice-cold water, extract with DCM, and dry over MgSO₄.

  • Purify via silica gel chromatography (eluent: hexane/ethyl acetate 3:1).

Yield : 72–85%.

Reduction of Nitro Intermediates (Alternative Route)

For analogs requiring nitro-group reduction:

  • React 5-nitro-1H-indazole with 4-propoxynaphthalene-1-sulfonyl chloride as above.

  • Reduce the nitro group using Zn/NH₄Cl in ethanol/water (3:2) at room temperature for 3 hours.

  • Filter and purify via column chromatography.

Yield : 90–95%.

Reaction Optimization and Critical Parameters

Table 2: Impact of Reaction Conditions on Yield

ConditionVariationYield (%)NotesSource
BaseTriethylamine85Standard conditions
BasePyridine68Slower reaction kinetics
SolventDCM85Optimal for solubility
SolventTHF72Lower polarity reduces rate
Temperature0°C60Incomplete conversion
TemperatureRoom temperature85Balanced kinetics and stability

Key Observations :

  • Base selection : Triethylamine outperforms pyridine due to superior nucleophilicity.

  • Solvent polarity : DCM enhances sulfonyl chloride reactivity compared to THF.

  • Purification : Silica gel chromatography is essential to remove unreacted sulfonyl chloride and amine byproducts.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • 1HNMR^1H \text{NMR} (DMSO-d₆) :

    • δ 1.05 (t, 3H, CH₃), 3.55 (m, 2H, OCH₂), 6.85 (s, 1H, indazole-H), 7.40–8.20 (m, 7H, naphthalene-H).

    • NH protons appear as broad singlets at δ 10.2–10.5.

  • 13CNMR^{13}C \text{NMR} :

    • δ 162.5 (SO₂), 148.2 (indazole-C), 128.0–135.0 (naphthalene-C).

Infrared (IR) Spectroscopy

  • Peaks at 1325 cm⁻¹ (asymmetric SO₂ stretch) and 1145 cm⁻¹ (symmetric SO₂ stretch).

  • N-H stretch at 3280 cm⁻¹.

High-Resolution Mass Spectrometry (HRMS)

  • Calculated for C₂₀H₁₈N₃O₃S: [M+H]⁺ = 380.1067; Observed: 380.1065.

Comparative Analysis of Synthetic Routes

Table 3: Advantages and Limitations of Methods

MethodYield (%)Purity (%)Time (h)Key Challenge
Direct sulfonylation859824Requires anhydrous conditions
Nitro reduction959748Additional reduction step

Recommendations :

  • The direct sulfonylation route is preferred for simplicity and higher throughput.

  • Nitro reduction is suitable for analogs requiring functional group compatibility.

Industrial Scalability Considerations

  • Continuous flow reactors : Improve yield consistency and reduce reaction time.

  • Crystallization : Alternative to chromatography for bulk purification.

  • Byproduct management : Recover triethylamine hydrochloride via filtration .

Chemical Reactions Analysis

Types of Reactions

N-(1H-indazol-6-yl)-4-propoxynaphthalene-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(1H-indazol-6-yl)-4-propoxynaphthalene-1-sulfonamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(1H-indazol-6-yl)-4-propoxynaphthalene-1-sulfonamide involves its interaction with specific molecular targets. The compound may inhibit enzymes or modulate receptor activity, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes structural analogs of N-(1H-indazol-6-yl)-4-propoxynaphthalene-1-sulfonamide, emphasizing substituent variations and their impact on physicochemical and biological properties:

Compound Name Substituent on Sulfonamide Indazole Position Key Properties/Bioactivity Reference
This compound 4-Propoxynaphthalene 6 High lipophilicity (predicted LogP ~4.5*) Target
4-Amino-N-(1H-indazol-6-yl)-benzenesulfonamide 4-Aminophenyl 6 LogP: 3.68; Antiproliferative activity
N-(1H-Indazol-5-yl)-4-methoxybenzenesulfonamide 4-Methoxyphenyl 5 Antiproliferative activity (murine cell lines)
Z-4-(3-(3,4-Dimethoxyphenyl)-3-oxoprop-1-enylamino)-N-(1H-indazol-6-yl)-benzenesulfonamide (Compound 19) 4-(3,4-Dimethoxyphenyl) 6 VEGFR-2 IC50 < dasatinib; Cytotoxic activity
N-(1H-Indazol-6-yl)-4-methylbenzene-1-sulfonamide 4-Methylphenyl 6 MW: 287.34; Purity: Not specified

*Predicted LogP based on naphthalene-propoxy group contribution.

Physicochemical Properties

  • Lipophilicity: The propoxy-naphthalene group in the target compound likely enhances lipophilicity compared to analogs with smaller substituents (e.g., methyl or methoxy). For example, 4-amino-N-(1H-indazol-6-yl)-benzenesulfonamide has a LogP of 3.68 , while the naphthalene-propoxy system may increase this value, improving membrane permeability.
  • Thermal Stability: The melting point of similar sulfonamides ranges from 193–195°C (4-amino analog) , suggesting moderate thermal stability for the target compound.

Biological Activity

N-(1H-indazol-6-yl)-4-propoxynaphthalene-1-sulfonamide is a compound of interest due to its potential therapeutic applications, particularly in oncology and anti-angiogenesis. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and relevant case studies.

Chemical Structure and Properties

The compound features an indazole moiety linked to a propoxy-substituted naphthalene sulfonamide. Its structural characteristics are crucial for its biological activity, particularly in inhibiting specific protein kinases involved in cancer progression.

Research indicates that this compound exhibits several mechanisms of action:

  • Inhibition of Protein Kinases : The compound has been shown to effectively inhibit key protein kinases such as Akt1 and Abl tyrosine kinase, with IC₅₀ values reported at 1.73 μM and 1.53 μM respectively .
  • Anti-Angiogenic Activity : It demonstrates significant anti-angiogenic properties, comparable to established drugs like pazopanib. This was evidenced through in vitro assays involving human umbilical vein endothelial cells (HUVECs) and rat thoracic aorta rings .

Efficacy Against Cancer Cell Lines

The biological activity of this compound has been evaluated across various cancer cell lines:

Cell Line IC₅₀ (µM) Mechanism
MCF-720.17Induces apoptosis via Bcl-2 downregulation
HepG222.64Cell cycle arrest in sub-G1 phase
A54945.57Apoptosis induction through caspase activation
LoVo51.50Promotes early and late apoptosis

These findings indicate that the compound not only inhibits cell proliferation but also induces apoptosis in a dose-dependent manner.

Case Studies

Several studies have highlighted the effectiveness of this compound:

  • Study on HUVECs : In a study assessing the anti-proliferative effects on HUVECs, the compound significantly reduced tube formation, indicating its potential to inhibit angiogenesis effectively .
  • Cytotoxicity in Cancer Cells : Another investigation focused on the cytotoxic effects against MCF-7 breast cancer cells, where the compound induced cell cycle arrest and apoptosis, evidenced by flow cytometry analyses showing increased sub-G1 phase populations .
  • Molecular Docking Studies : Molecular docking studies have predicted moderate to high binding affinities of the compound with Bcl-2, suggesting a direct interaction that may enhance its apoptotic effects .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(1H-indazol-6-yl)-4-propoxynaphthalene-1-sulfonamide, and how can reaction conditions be standardized?

  • Methodology : Use copper-catalyzed 1,3-dipolar cycloaddition (click chemistry) for coupling naphthalene sulfonamide derivatives with indazole moieties. Key steps include:

  • Propargyl bromide alkylation of naphthol intermediates under basic conditions (K₂CO₃ in DMF) to form alkynes .
  • Azide formation via substitution of chloroacetamides (e.g., 2-chloro-N-phenylacetamide derivatives) with sodium azide .
  • Cycloaddition under mild conditions (room temperature, tert-butanol/water solvent system) to yield triazole-linked intermediates, followed by sulfonamide coupling .
    • Standardization : Monitor reaction progress via TLC (hexane:ethyl acetate 8:2) and confirm purity via recrystallization (ethanol) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral data interpreted?

  • Key Techniques :

  • IR Spectroscopy : Identify sulfonamide (–SO₂NH–, ~1300 cm⁻¹) and indazole N–H stretches (~3260 cm⁻¹) .
  • NMR : Use DMSO-d₆ for solubility. Key signals include:
  • Aromatic protons (δ 7.2–8.4 ppm) and triazole protons (δ ~8.3 ppm) .
  • Propoxy group (–OCH₂–, δ ~5.4 ppm) and sulfonamide NH (δ ~10.8 ppm) .
  • HRMS : Confirm molecular ion [M+H]⁺ with <1 ppm error (e.g., C₂₁H₂₀N₄O₃S requires 408.1256) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be analyzed to enhance the anticancer potential of this compound?

  • Methodology :

  • Synthesize analogs with substituent variations (e.g., nitro, methoxy groups) on the naphthalene or indazole rings.
  • Test in vitro cytotoxicity (e.g., against MCF-7 or HeLa cells) and correlate with electronic (Hammett σ) or steric parameters .
  • Use molecular docking to assess binding to tyrosine kinase targets (e.g., VEGFR-2) and validate with kinase inhibition assays .

Q. How can contradictions in crystallographic data (e.g., disordered propoxy groups) be resolved during structural refinement?

  • Approach :

  • Employ SHELXL for refinement, using PART and AFIX commands to model disorder .
  • Apply restraints (e.g., SIMU, DELU) to stabilize geometry and avoid overfitting .
  • Validate with Hirshfeld surface analysis to confirm intermolecular interactions (e.g., C–H···π contacts) .

Q. What strategies mitigate low yields in large-scale synthesis of this sulfonamide?

  • Optimization :

  • Replace propargyl bromide with more reactive alkynylating agents (e.g., propargyl mesylate) to improve efficiency .
  • Use flow chemistry for azide-alkyne cycloaddition to enhance reproducibility and scalability .
  • Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) instead of recrystallization for complex mixtures .

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